molecular formula C8H19O4PS3 B150065 Disulfoton sulfone CAS No. 2497-06-5

Disulfoton sulfone

Cat. No.: B150065
CAS No.: 2497-06-5
M. Wt: 306.4 g/mol
InChI Key: BKVJOVPVLOJPKJ-UHFFFAOYSA-N
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Description

Disulfoton sulfone is a metabolite of disulfoton, an organophosphorus pesticide. It is known for its high toxicity and is used as an insecticide and acaricide. This compound is formed through the oxidation of disulfoton and is characterized by its chemical formula C8H19O4PS3 and molecular weight of 306.403 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfoton sulfone is synthesized through the oxidation of disulfoton. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained at around 25-30°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The raw material, disulfoton, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Disulfoton sulfone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to its corresponding sulfoxide.

    Reduction: Reduction reactions can revert this compound back to disulfoton.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, and alcohols.

Major Products Formed:

    Oxidation: Disulfoton sulfoxide.

    Reduction: Disulfoton.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disulfoton sulfone has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the detection and quantification of disulfoton and its metabolites.

    Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.

    Medicine: Investigated for its potential toxicological effects and mechanisms of action.

    Industry: Utilized in the development of pesticides and insecticides.

Mechanism of Action

Disulfoton sulfone is part of the demeton family of insecticides, which includes compounds like demeton-S, demeton-S-sulfoxide, and demeton-S-sulfone . Compared to these compounds, this compound is unique due to its specific oxidation state and its distinct chemical properties. It is more stable and less volatile than its parent compound, disulfoton, making it a more persistent environmental contaminant.

Comparison with Similar Compounds

  • Demeton-S
  • Demeton-S-sulfoxide
  • Demeton-S-sulfone

Disulfoton sulfone’s unique properties and its role as a metabolite of disulfoton make it an important compound for research and industrial applications.

Properties

IUPAC Name

diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4PS3/c1-4-11-13(14,12-5-2)15-7-8-16(9,10)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVJOVPVLOJPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041901
Record name Disulfoton sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2497-06-5
Record name Disulfoton sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2497-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disyston sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfoton sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disyston sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISULFOTON SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9083NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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